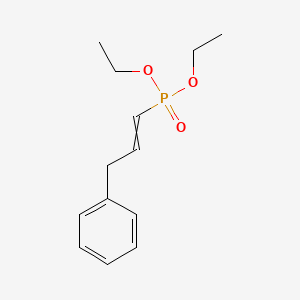![molecular formula C13H17NO3S B14285667 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- CAS No. 124981-17-5](/img/structure/B14285667.png)
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H17NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-
Reduction: 2-Piperidinemethanol, 1-[(4-methylphenyl)sulfonyl]-
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinecarboxaldehyde
- 4-Piperidinecarboxaldehyde
- 2-Piperidinecarboxylic acid
Uniqueness
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the piperidine ring and the sulfonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
124981-17-5 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,10,12H,2-4,9H2,1H3 |
Clé InChI |
AYTCBXVGSJDUPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


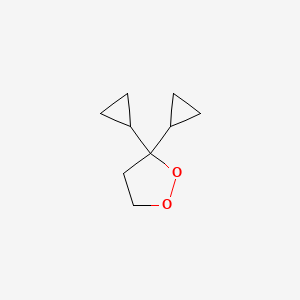
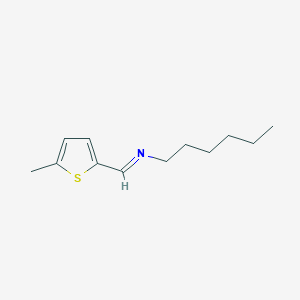
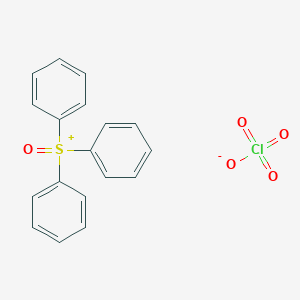
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
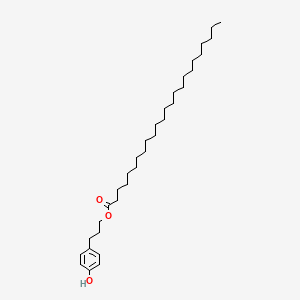

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
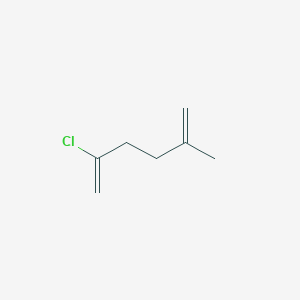
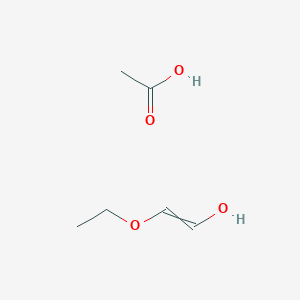
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
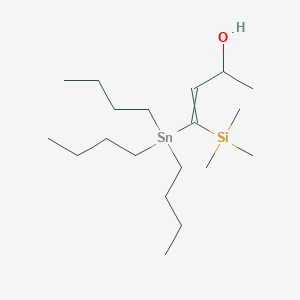

![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
